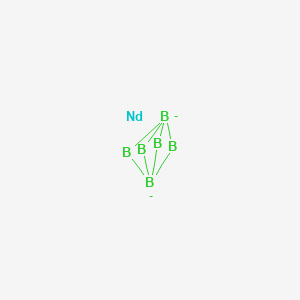
Neodymium boride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium boride is an intermetallic compound composed of neodymium and boron. It belongs to a class of materials known as borides, which are characterized by their high hardness, thermal stability, and resistance to wear. This compound is particularly noted for its unique electronic and magnetic properties, making it a subject of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium boride can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of neodymium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures ranging from 1200°C to 1500°C.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces that allow precise control over the reaction conditions. The raw materials, neodymium and boron, are mixed in stoichiometric ratios and subjected to high temperatures in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and processed to obtain the desired phase and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by strong oxidizing agents, such as oxygen or halogens, at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents to convert this compound to its elemental components.
Substitution: Substitution reactions may involve the replacement of boron atoms with other elements, such as carbon or nitrogen, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce neodymium oxide and boron oxide, while reduction may yield elemental neodymium and boron.
Applications De Recherche Scientifique
Neodymium boride has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution and other electrocatalytic processes.
Medicine: this compound is being investigated for its potential use in medical imaging and targeted drug delivery systems.
Industry: It is used in the production of high-performance magnets, cutting tools, and wear-resistant coatings. Its superconducting properties also make it a candidate for use in advanced electronic devices.
Mécanisme D'action
The mechanism by which neodymium boride exerts its effects is primarily related to its electronic structure and bonding properties. The compound’s unique electronic configuration allows it to interact with various molecular targets and pathways, making it an effective catalyst and functional material in different applications. The presence of boron atoms in the structure plays a crucial role in modulating the electronic properties and enhancing the material’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- Titanium boride
- Zirconium boride
- Hafnium boride
- Lanthanum boride
Neodymium boride’s distinct combination of properties makes it a valuable material for a wide range of scientific and industrial applications, highlighting its uniqueness among similar compounds.
Propriétés
IUPAC Name |
neodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Nd/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCZOFJVLZAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Nd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-23-0 |
Source


|
| Record name | Neodymium boride (NdB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

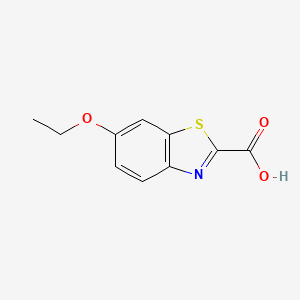
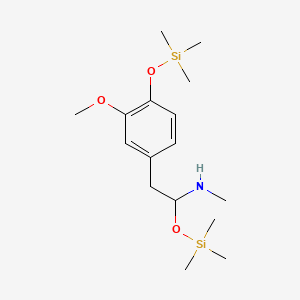


![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
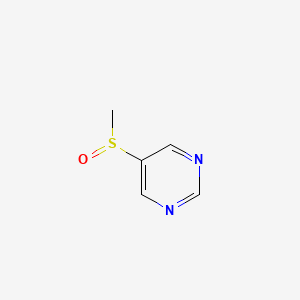
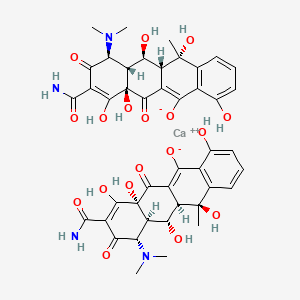



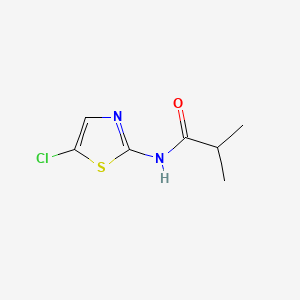
![3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B577223.png)
